molecular formula C14H17N3O3 B14952002 N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B14952002
M. Wt: 275.30 g/mol
InChI Key: ZXCOAJAEGAWNAB-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a pyrazole-derived acetamide compound characterized by a 1-ethyl-substituted pyrazole core linked to a 4-methoxyphenoxyacetamide group.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(2-ethylpyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H17N3O3/c1-3-17-13(8-9-15-17)16-14(18)10-20-12-6-4-11(19-2)5-7-12/h4-9H,3,10H2,1-2H3,(H,16,18)

InChI Key

ZXCOAJAEGAWNAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic substitution reactions involving 4-methoxyphenol and a suitable leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a candidate for drug development and therapeutic applications.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (): This compound features methyl groups at both N1 and C3 positions of the pyrazole. IR data (1,667 cm⁻¹ for C=O) and NMR signals (δ 2.04–3.55 ppm for CH₃ groups) highlight electronic similarities .
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): The pyrazole here is substituted with a 4-chlorophenyl group at N1 and a cyano group at C3. The chloro substituents enhance lipophilicity and electron-withdrawing effects, contrasting with the electron-donating methoxy group in the main compound. This structural variation may influence binding affinity in hydrophobic environments .

Ethyl vs. Bulkier Substituents

Acetamide Linker Variations

Phenoxy vs. Aryloxy Groups

  • 2-(4-Methoxyphenoxy)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide (): The 4-methoxyphenoxyacetamide group in this cephalosporin derivative mirrors the main compound’s acetamide side chain. The methoxy group’s electron-donating nature likely enhances solubility, a feature shared with the main compound .
  • N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide (): The naphthyl group introduces extended aromaticity, which could improve binding to hydrophobic pockets compared to the simpler phenoxy group in the main compound .

Halogenated Acetamides

Substituent Position and Electronic Effects

  • N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): The thiazole ring and phenyl substitution at the pyrazole C3 position introduce conjugated π-systems, which may alter electronic distribution and redox properties relative to the 4-methoxyphenoxy group .

Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (Key Signals, ppm)
N-(1-ethyl-1H-pyrazol-5-yl)-... Not reported Expected: δ 1.3–1.5 (CH₂CH₃), 4.0–4.2 (OCH₃)
N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide 1,667 δ 2.04 (CH₃CO), 3.55 (N-CH₃), 5.95 (pyrazole H)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide 1,681 δ 1.75 (CH₃CO), 3.03 (N-CH₃)

Discussion of Structural Influences

  • Solubility: The 4-methoxyphenoxy group in the main compound likely improves aqueous solubility compared to halogenated analogs (e.g., ) due to its polar ether linkage and electron-donating methoxy group.
  • Metabolic Stability : Ethyl and methyl substituents on pyrazole () may reduce oxidation rates compared to unsubstituted pyrazoles.

Biological Activity

N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth. For instance, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are critical in many cancers .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound's structure allows it to modulate inflammatory pathways effectively. For example, related compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrazole derivatives against multidrug-resistant bacteria. This compound may exhibit similar effects, potentially serving as a lead compound for developing new antibiotics. The mechanism often involves the inhibition of bacterial enzymes critical for survival .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in cancer cells and bacteria.
  • Receptor Modulation : It might act as a modulator of specific receptors involved in inflammation and cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antitumor Efficacy

A study investigated the antitumor effects of a series of pyrazole derivatives, including those structurally related to this compound. Results showed significant inhibition of tumor growth in xenograft models, with IC50 values ranging from 10 to 30 μM depending on the specific derivative tested .

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that compounds similar to this compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potent anti-inflammatory mechanism that could be further explored for therapeutic applications .

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